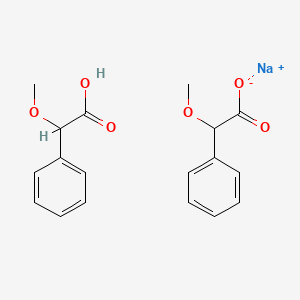

alpha-Methoxyphenylacetic Acid Hemisodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of alpha-Methoxyphenylacetic Acid Hemisodium Salt can be achieved by the reaction of alpha-Methoxyphenylacetic Acid with sodium hydroxide. The process involves dissolving alpha-Methoxyphenylacetic Acid in water to form a clear solution, then slowly adding Sodium Hydroxide to the solution while stirring continuously. The solution is then filtered to remove any impurities, concentrated by evaporating the water under reduced pressure, and the product is crystallized by adding a suitable solvent such as ethanol or acetone.Molecular Structure Analysis

A rotational spectroscopy study of alpha-methoxy phenylacetic acid in the gas phase was conducted . This acid is a derivative of mandelic acid and is used in various organic reactions . The conformational landscape of alpha-methoxy phenylacetic acid was explored to gain insight into its intramolecular dynamics .Chemical Reactions Analysis

Alpha-Methoxyphenylacetic Acid Hemisodium Salt has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in amino acid metabolism, resulting in decreased levels of amino acids in the body.Physical And Chemical Properties Analysis

Alpha-Methoxyphenylacetic Acid Hemisodium Salt is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Applications De Recherche Scientifique

Synthetic Technologies : Alpha-methoxyphenylacetic acid can be prepared from anisole through a Friedel-Crafts reaction. This synthetic route involves the reduction by Wolff-Kishner-Huang reaction with hydrazine hydrate, yielding an overall yield of 55.4% (Zhu Jin-tao, 2011).

Biochemical Analysis : In pharmacology, alpha-methoxyphenylacetic acid has been used as a reference in methods like fluorimetric estimation. For instance, a method for estimating 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) was developed and applied to normal brain tissue (D. Sharman, 1963).

Chemical Characterization and Analysis : The conformational landscape of alpha-methoxy phenylacetic acid has been explored in the gas phase to understand its intramolecular dynamics. This research used chirped-pulse Fourier transform microwave spectroscopy to identify different conformers (Himanshi Singh et al., 2022).

Pharmacokinetics and Metabolism : Studies have also focused on the metabolism of related compounds, such as danshensu, identifying its major metabolite in rat urine and plasma. This kind of research is vital for understanding the pharmacokinetic properties of drugs and their metabolites (Xiang-yang Wang et al., 2015).

Material Science : Alpha-methoxyphenylacetic acid has been utilized in material science for shape control of hematite particles. This research found that organic reagents could be used as shape controllers for forming ellipsoidal hematite particles in the gel-sol system (Sugimoto, Itoh, Mochida, 1998).

Safety And Hazards

Alpha-Methoxyphenylacetic Acid Hemisodium Salt can cause serious eye damage . It is advised to wear eye protection and face protection when handling this substance . If it comes in contact with the eyes, rinse cautiously with water for several minutes and immediately call a poison center or doctor .

Propriétés

IUPAC Name |

sodium;2-methoxy-2-phenylacetate;2-methoxy-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H10O3.Na/c2*1-12-8(9(10)11)7-5-3-2-4-6-7;/h2*2-6,8H,1H3,(H,10,11);/q;;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJDZCYTNVPWJM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)O.COC(C1=CC=CC=C1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659929 |

Source

|

| Record name | Sodium methoxy(phenyl)acetate--methoxy(phenyl)acetic acid (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methoxyphenylacetic Acid Hemisodium Salt | |

CAS RN |

13911-17-6 |

Source

|

| Record name | Sodium methoxy(phenyl)acetate--methoxy(phenyl)acetic acid (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)